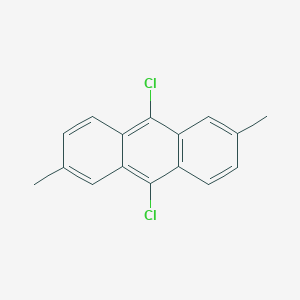

9,10-Dichloro-2,6-dimethylanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

9,10-dichloro-2,6-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2/c1-9-3-5-11-13(7-9)15(17)12-6-4-10(2)8-14(12)16(11)18/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPFHAUJGCSBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393211 | |

| Record name | 9,10-dichloro-2,6-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-46-3 | |

| Record name | 9,10-Dichloro-2,6-dimethylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-dichloro-2,6-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Derivatization Strategies for 9,10 Dichloro 2,6 Dimethylanthracene

Rational Design and Synthesis of 9,10-Dichloro-2,6-dimethylanthracene

The rational design of a synthetic route to this compound would theoretically involve a multi-step process, likely beginning with a pre-functionalized benzene (B151609) or naphthalene (B1677914) derivative. However, specific precursor modification strategies for achieving the desired 2,6-dimethyl and 9,10-dichloro substitution pattern are not explicitly detailed in existing literature.

Regioselective Synthesis via Precursor Modification

A plausible, though unconfirmed, approach to the regioselective synthesis could involve the Friedel-Crafts alkylation of a suitable precursor to introduce the methyl groups at the desired positions, followed by a controlled chlorination step. The success of such a strategy would heavily depend on the directing effects of the substituents and the careful control of reaction conditions to achieve the specific 2,6-dimethyl isomer. Subsequent chlorination at the 9 and 10 positions is a common transformation for anthracenes, often proceeding with high selectivity due to the high electron density at these central positions.

Exploration of Catalytic and Non-Catalytic Synthetic Routes

While various catalytic and non-catalytic methods are employed for the synthesis of anthracene (B1667546) and its derivatives, their specific application to the formation of this compound is not described. General methodologies for anthracene synthesis include Diels-Alder reactions and intramolecular cyclizations. For instance, a Diels-Alder approach could theoretically involve the reaction of a substituted 1,4-benzoquinone with an appropriate diene, followed by subsequent aromatization and functional group manipulation. However, the specific reactants and conditions required for the target molecule have not been reported.

Catalytic methods, such as palladium-catalyzed cross-coupling reactions, are instrumental in modern organic synthesis for constructing complex aromatic systems. A potential, yet underexplored, route could involve the coupling of appropriately substituted precursors to build the anthracene core with the desired methylation pattern, followed by chlorination.

Mechanistic Investigations of this compound Formation Reactions

Due to the lack of established synthetic routes, detailed mechanistic investigations into the formation of this compound are absent from the scientific literature. Any discussion on reaction pathways, intermediates, and kinetic or thermodynamic aspects would be purely speculative at this stage.

Reaction Pathway Elucidation and Intermediate Characterization

Elucidation of the reaction pathway would first require a viable synthetic method. Once established, techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational modeling could be employed to identify and characterize any reaction intermediates.

Kinetic and Thermodynamic Aspects of Synthetic Transformations

Similarly, the study of kinetic and thermodynamic parameters would be contingent on the development of a reproducible synthesis. Such studies would provide valuable insights into the reaction mechanism and help in optimizing the reaction conditions for improved yield and selectivity.

Advanced Derivatization of this compound

The exploration of advanced derivatization strategies for this compound is an area that remains to be investigated. The presence of the chloro and methyl groups offers potential sites for further functionalization, which could lead to novel materials with interesting photophysical or electronic properties. For example, the chlorine atoms could potentially be displaced via nucleophilic aromatic substitution, or the methyl groups could be functionalized through free-radical reactions. However, no such derivatization has been reported.

Selective Functionalization at the Anthracene Backbone and Methyl Groups

The reactivity of this compound is multifaceted, offering distinct opportunities for selective functionalization. The primary sites for modification are the chloro-substituents at the 9 and 10 positions, the peripheral C-H bonds on the aromatic rings, and the benzylic C-H bonds of the methyl groups at the 2 and 6 positions.

Functionalization of Methyl Groups:

The methyl groups at the 2- and 6-positions are susceptible to free-radical substitution, providing a pathway to introduce further functionality. A common strategy involves benzylic bromination to convert the methyl groups into bromomethyl groups. This transformation is typically achieved using a radical initiator. For instance, the conversion of 9,10-dimethylanthracene to 9,10-bis(bromomethyl)anthracene proceeds via a free-radical chain mechanism where bromine radicals abstract hydrogen atoms from the methyl groups, generating resonance-stabilized benzyl radicals that then react with molecular bromine. evitachem.com A similar radical bromination has been shown to be effective on methyl groups of anthracene linkers within crystalline covalent organic frameworks (COFs), yielding a benzylic bromine without degrading the parent structure. uni-muenchen.de

These resulting bromomethyl groups are versatile electrophilic handles for subsequent nucleophilic substitution reactions. They can react with nucleophiles such as amines or thiols to form stable carbon-nitrogen or carbon-sulfur bonds, enabling the attachment of a wide variety of functional moieties. evitachem.com

Functionalization of the Anthracene Backbone:

Electrophilic aromatic substitution on the 2,6-dimethylanthracene core offers a route to functionalize the peripheral positions (1, 3, 4, 5, 7, 8). The directing effects of the existing methyl groups, which are ortho-, para-directing, influence the regioselectivity of these reactions. Studies on analogous systems, such as 2,6-dihydroxyanthracene derivatives, demonstrate that the position of halogenation can be controlled by the directing groups present. For example, bromination of 2,6-dihydroxyanthracene in acetic acid leads to substitution at the 1,5-positions, whereas its diacetate derivative undergoes substitution exclusively at the 9,10-positions. rsc.org This suggests that for this compound, further electrophilic substitution, such as nitration or halogenation, would likely be directed towards the 1, 5, 4, and 8 positions. Standard nitration conditions, involving a mixture of nitric acid and sulfuric acid, generate the nitronium ion (NO₂⁺) as the active electrophile for such transformations. masterorganicchemistry.com

Coupling Reactions for Extended Conjugated Systems

The chlorine atoms at the 9 and 10 positions are prime sites for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing C-C bonds and extending the π-conjugated system of the anthracene core. These reactions are fundamental in synthesizing advanced materials for organic electronics.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is highly effective for the diarylation of dihaloanthracenes. While many examples utilize 9,10-dibromoanthracene due to the higher reactivity of the C-Br bond, the principles are directly applicable to this compound, often by selecting more active catalyst systems. researchgate.netalfa-chemistry.com In a typical procedure, the dihaloanthracene is reacted with an arylboronic acid in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. researchgate.net This one-step procedure allows for the efficient synthesis of various 9,10-diarylanthracenes with good yields and simple operating conditions. researchgate.nettesisenred.net

The table below summarizes representative conditions used for the Suzuki-Miyaura bis-arylation of 9,10-dibromoanthracene, which serve as a model for the derivatization of its dichloro analogue.

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | THF/Toluene/H₂O | 85 | 3 | 94 | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | THF/Toluene/H₂O | 85 | 3 | 96 | researchgate.net |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | THF/Toluene/H₂O | 85 | 4 | 99 | researchgate.netgoogle.com |

| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | THF/Toluene/H₂O | 85 | 4 | 72 | researchgate.net |

Sonogashira Coupling:

The Sonogashira coupling reaction is a reliable method for forming C-C bonds between aryl halides and terminal alkynes, creating arylalkyne structures. nsf.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. evitachem.comnih.gov Through sequential Sonogashira couplings, it is possible to introduce two different alkyne substituents onto the anthracene core, leading to dissymmetrically functionalized derivatives. uni-muenchen.de This strategy involves an initial reaction at the more reactive halogen position (if applicable, such as in a bromo-iodo derivative) followed by a second coupling, allowing for the synthesis of highly tailored π-conjugated systems that are valuable as semiconductors. uni-muenchen.de

Formation of Polymeric and Oligomeric Derivatives

The bifunctional nature of this compound, with reactive sites at the 9,10-positions, makes it an excellent monomer for step-growth polymerization reactions. The resulting polymers incorporate the rigid and fluorescent anthracene unit into the main chain, leading to materials with interesting photophysical and electronic properties.

Polymerization via Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki polycondensation, can be employed to synthesize anthracene-containing polymers. By reacting this compound with an appropriate aromatic bis(boronic acid) or bis(boronic ester) comonomer, fully conjugated poly(arylene-anthracenylene)s can be prepared. This approach allows for precise control over the polymer backbone structure and its resulting electronic properties.

Furthermore, polymers can be synthesized by utilizing the peripheral positions of the anthracene ring. For example, poly(anthracene-2,6-diyl) has been synthesized via a precursor polymer assembled through organometallic couplings using a Diels-Alder adduct of 2,6-dibromoanthracene. rsc.org This demonstrates that the 2,6-positions can serve as connection points for creating linear, conjugated polymers.

An alternative strategy involves using derivatives where the methyl groups have been functionalized. As discussed, 9,10-bis(bromomethyl)anthracene can act as a linker, enabling the incorporation of the 9,10-anthracenylidene moiety into a polymer backbone through reaction with difunctional nucleophiles. evitachem.com This method results in polymers where the anthracene core is part of the main chain, connected via flexible linkages, which can influence the material's processability and morphology.

Advanced Reaction Mechanisms and Pathways of 9,10 Dichloro 2,6 Dimethylanthracene

Electrochemical Behavior and Redox Mechanisms of 9,10-Dichloro-2,6-dimethylanthracene

Electrogenerated Chemiluminescence Mechanisms and Factors Affecting Excimer/Exciplex Formation

Electrogenerated chemiluminescence (ECL) is a process where species generated at an electrode surface undergo electron-transfer reactions to form excited states that subsequently emit light. For anthracenes, the ECL mechanism often involves the annihilation of radical cations and anions. The specific pathways, whether through the formation of a singlet excited state directly (S-route) or via a triplet-triplet annihilation to yield a singlet excited state (T-route), are dependent on the energy available from the redox reactions.

In the case of 9,10-disubstituted anthracenes, the nature of the substituents plays a crucial role in the ECL mechanism and can lead to the formation of excimers or exciplexes. An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species, while an exciplex is an excited-state complex formed between two different molecules.

For this compound, while specific ECL studies are not extensively documented, the behavior can be inferred from related anthracene (B1667546) derivatives. The presence of substituents can influence the formation of excimers. rsc.orgnih.govresearchgate.net For instance, computational studies on mono-substituted anthracene derivatives have shown that the geometry of molecular stacking significantly impacts excimer formation and its emissive properties. rsc.org The relative orientation and distance between anthracene units dictate the balance between locally-emissive states and charge-transfer states, which in turn affects the color and efficiency of the excimer emission. rsc.orgresearchgate.net In the solid state, the crystal packing can pre-organize the molecules into arrangements favorable for excimer formation upon excitation. nih.gov

The formation of excimers in anthracene derivatives is often characterized by a broad, structureless, and red-shifted emission band compared to the structured monomer fluorescence. acs.orgmiami.edu The mechanism of excimer formation can be influenced by the concentration of the anthracene derivative and the solvent polarity. In solution, higher concentrations favor the bimolecular interaction required for excimer formation. The stability of the excimer and its emission characteristics are also influenced by the electronic nature of the substituents.

Factors that affect excimer and exciplex formation in the context of this compound would include:

Concentration: Higher concentrations increase the probability of forming an excited-state dimer.

Solvent Polarity: The polarity of the medium can affect the stability of the charge-transfer character of the excimer/exciplex.

Steric Hindrance: The methyl groups at the 2 and 6 positions and the chloro groups at the 9 and 10 positions will influence the ability of two molecules to adopt the co-facial arrangement necessary for optimal π-π overlap in an excimer.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the methyl groups will alter the electron density of the anthracene core, which can influence the stability and emission properties of the excimer.

Determination of Redox Potentials and their Impact on Chemical Reactivity

The redox potentials of an aromatic compound are fundamental parameters that govern its electron-transfer reactivity. The oxidation potential corresponds to the removal of an electron to form a radical cation, while the reduction potential relates to the addition of an electron to form a radical anion. These potentials are critical in understanding the feasibility of electron-transfer reactions, such as those involved in ECL and certain cycloaddition pathways.

Effect of Chloro Substituents: The chlorine atoms at the 9 and 10 positions are electron-withdrawing due to their inductive effect. This will make the anthracene ring more electron-deficient. Consequently, the oxidation of the molecule will be more difficult, leading to a higher (more positive) oxidation potential compared to unsubstituted anthracene. Conversely, the reduction of the molecule will be easier, resulting in a less negative reduction potential.

Effect of Methyl Substituents: The methyl groups at the 2 and 6 positions are electron-donating through an inductive effect and hyperconjugation. This will increase the electron density of the anthracene ring system. Electron-donating groups typically make oxidation easier (lower oxidation potential) and reduction more difficult (more negative reduction potential).

The redox potentials have a direct impact on the chemical reactivity of this compound. A lower reduction potential would make it a better electron acceptor, potentially influencing the mechanism of reactions involving electron transfer. For instance, in Diels-Alder reactions with electron-rich dienophiles, a lower LUMO energy (related to the reduction potential) would lead to a smaller HOMO-LUMO gap and potentially a faster reaction rate. The higher oxidation potential would make it less susceptible to oxidative degradation.

| Property | Expected Effect of Substituents | Impact on Reactivity |

| Oxidation Potential | Increased by 9,10-dichloro substitution; Decreased by 2,6-dimethyl substitution. Overall likely higher than unsubstituted anthracene. | More resistant to oxidation. |

| Reduction Potential | Made less negative by 9,10-dichloro substitution; Made more negative by 2,6-dimethyl substitution. Overall likely less negative than unsubstituted anthracene. | More susceptible to reduction; better electron acceptor in reactions. |

Cycloaddition Reactions: Emphasis on Diels-Alder Chemistry of this compound

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. Anthracenes are well-known dienes in these reactions, typically reacting across the 9 and 10 positions of the central ring. This is because the loss of aromaticity in the central ring to form two new sigma bonds results in a product containing two isolated and fully aromatic benzene (B151609) rings, which is energetically more favorable than addition across a terminal ring that would disrupt a naphthalene (B1677914) system. nih.gov

Regioselectivity and Stereoselectivity in [4+2] Cycloadditions with Diverse Dienophiles

Regioselectivity: In the Diels-Alder reaction of an asymmetrically substituted anthracene with an unsymmetrical dienophile, the issue of regioselectivity arises. For this compound, the diene itself is symmetrically substituted with respect to the reacting 9,10-positions. Therefore, with symmetrical dienophiles like maleic anhydride (B1165640), only one adduct is possible. However, with unsymmetrical dienophiles, such as acrylates or substituted acetylenes, the orientation of the dienophile relative to the anthracene core can lead to different regioisomers. The regioselectivity in the Diels-Alder reactions of substituted anthracenes is often governed by a combination of steric and electronic factors. researchgate.netniscpr.res.in While specific studies on this compound are lacking, studies on other 9-substituted anthracenes have shown that the nature of the substituent can direct the incoming dienophile. niscpr.res.innih.gov

Stereoselectivity: The Diels-Alder reaction is a stereospecific syn addition with respect to both the diene and the dienophile. The stereochemistry of the reactants is retained in the product. A key aspect of stereoselectivity in the Diels-Alder reaction is the preference for the endo or exo transition state. The endo product, where the substituents on the dienophile are oriented towards the π-system of the diene, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. For many anthracene-dienophile adducts, the endo adduct is formed preferentially under kinetic control. scribd.comscribd.com

Kinetic and Thermodynamic Studies of Cycloaddition Processes

Kinetics: The rate of a Diels-Alder reaction is highly dependent on the electronic nature of both the diene and the dienophile. The reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile (a normal electron-demand Diels-Alder). For this compound, the electron-withdrawing chloro groups at the 9 and 10 positions will decrease the HOMO energy of the diene, which would be expected to slow down a normal electron-demand Diels-Alder reaction. Conversely, the electron-donating methyl groups at the 2 and 6 positions will raise the HOMO energy, thus having an accelerating effect. The net effect on the reaction kinetics will be a balance of these opposing influences. Kinetic studies on the Diels-Alder reaction of various anthracene derivatives have been performed to quantify these effects. acs.orgsdstate.edu

Thermodynamics: The Diels-Alder reaction is a reversible process, and the position of the equilibrium is governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). The forward reaction is typically enthalpically favored due to the formation of two new strong σ-bonds at the expense of two weaker π-bonds. However, the forward reaction is entropically disfavored as two molecules combine to form one, leading to a decrease in the number of degrees of freedom. At higher temperatures, the TΔS term becomes more significant, and the reverse reaction, known as the retro-Diels-Alder reaction, can become favorable. wikipedia.org Thermodynamic data for the Diels-Alder adduct of anthracene and maleic anhydride has been experimentally determined. nist.gov

| Parameter | Influencing Factors for this compound | Expected Outcome |

| Reaction Rate (Kinetics) | Opposing electronic effects of chloro (deactivating) and methyl (activating) groups. Steric hindrance from chloro groups. | The reaction rate will be a balance of these effects. The chloro groups at the reaction sites are likely to have a significant retarding steric and electronic effect. |

| Equilibrium Position (Thermodynamics) | Stability of the resulting adduct. The general principles of Diels-Alder thermodynamics apply. | The forward reaction is favored at lower temperatures, while the retro-Diels-Alder reaction is favored at higher temperatures. |

Investigation of Retro-Diels-Alder Reaction Pathways

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder cycloaddition and is favored at elevated temperatures. wikipedia.org This reaction can be used to regenerate the diene and dienophile from the cycloadduct. The temperature at which the retro-Diels-Alder reaction becomes significant depends on the thermodynamic stability of the adduct. For instance, thermal analysis has been used to study the cleavage of anthracene-maleimide adducts, with the retro reaction being observed at temperatures around 200-215 °C. mdpi.com The substituents on the anthracene core can influence the stability of the adduct and thus the temperature required for the retro reaction. The steric strain introduced by bulky substituents in the adduct can lower the activation energy for the retro-Diels-Alder reaction. The electronic effects of the substituents also play a role in the stability of both the adduct and the transition state for the retro reaction. manchester.ac.uk For a cycloadduct of this compound, the steric interactions between the substituents in the bridged ring system could potentially facilitate the retro-Diels-Alder reaction compared to less substituted analogues.

Stereoelectronic Effects of Halogen and Methyl Substituents on Reactivity

The reactivity of this compound in Diels-Alder reactions is intricately controlled by the stereoelectronic effects of its substituents.

Computational studies on related systems have been instrumental in dissecting the contributions of steric and electronic effects. For example, computational analyses of Diels-Alder reactions of substituted dienophiles have helped to rationalize observed stereoselectivities. researchgate.netchemrxiv.org Similarly, studies on force-accelerated retro-Diels-Alder reactions have highlighted the importance of stereoelectronic effects in determining reaction barriers. manchester.ac.uk A detailed computational study on this compound would be necessary to precisely quantify the interplay of these effects on its reactivity.

Unraveling Radical-Mediated Reaction Pathways

Radical reactions offer a distinct set of transformations for aromatic compounds, often initiated by light or a radical initiator. For substituted anthracenes, these pathways can lead to a variety of products through complex mechanisms.

The photochemical behavior of anthracenes, particularly in the presence of halogen sources, provides a basis for understanding the potential radical-mediated reactions of this compound. Studies on anthracene in chlorine-containing environments have shown that photo-irradiation can initiate chlorination via a radical mechanism. mdpi.com Under UV light, the anthracene core can be excited to its singlet state (¹ANT) and subsequently undergo intersystem crossing to the more stable triplet state (³ANT). mdpi.com This excited triplet state is a key intermediate in subsequent radical reactions.

In a system containing a source of chlorine radicals (•Cl), such as from the reaction of hydroxyl radicals (•OH) with chloride ions (Cl⁻), the triplet anthracene can undergo a radical substitution reaction. mdpi.com For this compound, which already possesses chloro substituents at the meso-positions (9 and 10), further radical-mediated substitution would likely occur at the less sterically hindered positions on the outer rings.

A plausible pathway for further radical chlorination is outlined below:

Photoexcitation: this compound absorbs a photon (hν), leading to its excited singlet state, which then converts to the triplet state.

Radical Generation: In a relevant environment, chlorine radicals (•Cl) are formed. This can occur through various processes, including the photolysis of chlorine sources.

Radical Attack: The chlorine radical attacks the aromatic ring of the excited anthracene derivative. The positions of attack will be influenced by the directing effects of the existing methyl and chloro substituents.

Formation of Sigma Complex: The attack of the chlorine radical leads to the formation of a resonance-stabilized radical intermediate, often referred to as a sigma complex.

Re-aromatization: The intermediate can then re-aromatize by losing a hydrogen atom to form a more highly chlorinated anthracene derivative.

Another relevant radical pathway is the radical aromatic substitution using reagents like cupric chloride (CuCl₂). mdpi.org This method is considered a radical substitution rather than a polar electrophilic substitution. mdpi.org While typically used for introducing the first one or two chlorine atoms onto the anthracene core, similar principles could apply for the further substitution of an already chlorinated anthracene.

| Reaction Type | Initiator | Key Intermediates | Potential Products |

| Photochemical Chlorination | UV Light | Triplet excited state, Chlorine radicals (•Cl) | Polychlorinated 2,6-dimethylanthracenes |

| Radical Aromatic Substitution | CuCl₂ | Radical intermediates | Further chlorinated 2,6-dimethylanthracenes |

Thermal Decomposition and Rearrangement Mechanisms

The thermal stability and decomposition pathways of anthracene derivatives are significantly influenced by their substitution patterns. The presence of both electron-donating (methyl) and electron-withdrawing (chloro) groups on the this compound skeleton will dictate its behavior at elevated temperatures.

Research on 9-substituted anthracene derivatives has demonstrated that the electronic nature of the substituent affects the thermal dissociation kinetics of their photodimers. rsc.orgresearchgate.net Strong electron-withdrawing or electron-donating groups tend to lower the thermal stability of these dimers. rsc.orgresearchgate.net While this applies to the dissociation of dimers, the underlying principle of substituent effects on bond strengths and reaction barriers is relevant to the thermal decomposition of the monomer itself.

The thermal decomposition of meso-substituted anthracene photo-oxides has also been studied, indicating that the substituents direct the fragmentation pathways. rsc.org For this compound, thermal decomposition is expected to proceed at high temperatures and could involve several potential pathways:

Homolytic Cleavage: At sufficiently high temperatures, the carbon-chlorine bonds at the 9 and 10 positions could undergo homolytic cleavage to form chlorine radicals and an anthracenyl diradical. This diradical would be highly reactive and could subsequently undergo polymerization or react with other species present.

Elimination Reactions: Depending on the reaction conditions, elimination of hydrogen chloride (HCl) could occur, leading to the formation of aryne intermediates. These are extremely reactive and would quickly react further.

Fragmentation of the Aromatic Core: At very high temperatures, the fused aromatic ring system itself will fragment. This would likely lead to a complex mixture of smaller aromatic and aliphatic compounds, along with soot and carbonaceous materials.

The presence of the 2,6-dimethyl groups would also influence the decomposition. The methyl groups could undergo homolytic cleavage to form methyl radicals and a substituted anthracenyl radical, initiating further radical chain reactions.

| Decomposition Pathway | Key Features | Plausible Products |

| C-Cl Bond Homolysis | Initiated at high temperatures | Chlorine radicals, anthracenyl radicals, polymers |

| HCl Elimination | Formation of reactive intermediates | Arynes, complex reaction mixtures |

| Ring Fragmentation | Occurs at very high temperatures | Smaller aromatic fragments, soot |

| C-C Bond Homolysis | Cleavage of methyl groups | Methyl radicals, further radical chain products |

It is important to note that without specific experimental data for this compound, these proposed mechanisms are based on established reactivity patterns of related compounds. The actual decomposition products and pathways would need to be determined through detailed experimental studies, such as pyrolysis-gas chromatography-mass spectrometry.

Spectroscopic and Crystallographic Elucidation of 9,10 Dichloro 2,6 Dimethylanthracene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 9,10-Dichloro-2,6-dimethylanthracene

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the structural elucidation of organic molecules in both solution and the solid state. For this compound, advanced NMR techniques provide invaluable insights into its three-dimensional structure and molecular behavior.

Structural Assignment and Conformational Analysis via Multi-dimensional NMR Techniques

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is the foundational step in its structural characterization. Due to the molecule's symmetry, a specific number of unique proton and carbon signals are expected. The aromatic region of the ¹H NMR spectrum would display signals corresponding to the non-equivalent protons on the anthracene (B1667546) core, while the aliphatic region would show a characteristic signal for the two methyl groups.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning these signals.

COSY experiments establish the connectivity between adjacent protons, helping to trace the proton network within the aromatic rings.

HSQC spectra correlate each proton signal with its directly attached carbon atom, facilitating the assignment of the carbon skeleton.

HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds), which is critical for confirming the positions of the chloro and methyl substituents on the anthracene framework. For instance, correlations from the methyl protons to the C2/C6 and adjacent carbons would definitively place the methyl groups at these positions.

While the anthracene core is largely planar, the presence of substituents can induce minor conformational distortions. Nuclear Overhauser Effect (NOE) spectroscopy can be employed to probe through-space proximities between protons, providing information about the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1/H8 | 7.8 - 8.2 | - |

| H3/H7 | 7.3 - 7.6 | - |

| H4/H5 | 8.0 - 8.4 | - |

| CH₃ | 2.4 - 2.7 | 20 - 25 |

| C1/C8 | - | 125 - 128 |

| C2/C6 | - | 135 - 138 |

| C3/C7 | - | 126 - 129 |

| C4/H5 | - | 124 - 127 |

| C4a/C9a | - | 129 - 132 |

| C8a/C10a | - | 130 - 133 |

| C9/C10 | - | 132 - 135 |

Note: These are predicted ranges based on known substituent effects on the anthracene scaffold. Actual experimental values may vary.

Solid-State NMR Investigations of Molecular Packing and Dynamics

In the solid state, molecules are arranged in a regular crystalline lattice, and their motions are more restricted compared to the solution phase. Solid-state NMR (ssNMR) spectroscopy provides a powerful means to investigate the structure, packing, and dynamics of this compound in its crystalline form. nih.govd-nb.info

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution ¹³C spectra of solid samples. The chemical shifts observed in the ssNMR spectrum can differ from those in solution due to packing effects and the absence of solvent interactions, providing information about the solid-state conformation.

Furthermore, ssNMR can be used to study molecular dynamics. By analyzing the relaxation times (T₁) and observing changes in the spectra at different temperatures, information about processes such as methyl group rotation or whole-molecule motions can be obtained. These dynamic studies are crucial for understanding the physical properties of the material, such as its thermal stability and potential for phase transitions.

High-Resolution Mass Spectrometry for Molecular Identification and Mechanistic Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of this compound. The technique provides a measured mass with high accuracy, allowing for the unambiguous confirmation of the molecular formula C₁₆H₁₂Cl₂.

Electron ionization (EI) is a common technique used in mass spectrometry. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A characteristic feature would be the isotopic pattern of the molecular ion, arising from the presence of two chlorine atoms. chemguide.co.uk Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule. chemguide.co.uk

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion can occur through various pathways, including the loss of a methyl radical (CH₃) or a chlorine atom (Cl). libretexts.orgwhitman.edu The relative abundance of the fragment ions can offer insights into the stability of the resulting carbocations and the strength of the chemical bonds within the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₆H₁₂³⁵Cl₂ | 274.0316 |

| [M+2]⁺ | C₁₆H₁₂³⁵Cl³⁷Cl | 276.0286 |

| [M+4]⁺ | C₁₆H₁₂³⁷Cl₂ | 278.0257 |

| [M-CH₃]⁺ | C₁₅H₉Cl₂ | 259.0081 |

| [M-Cl]⁺ | C₁₆H₁₂Cl | 239.0628 |

Note: The m/z values are for the most abundant isotopes.

Vibrational Spectroscopy: Infrared and Raman Analysis of this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the molecular structure and bonding, providing a characteristic fingerprint for this compound. nih.gov

Elucidation of Molecular Vibrational Modes and Force Field Analysis

The IR and Raman spectra of this compound are expected to exhibit a series of bands corresponding to specific vibrational motions. Key vibrational modes include:

C-H stretching vibrations of the aromatic rings, typically observed in the 3100-3000 cm⁻¹ region.

C-H stretching vibrations of the methyl groups, appearing in the 3000-2850 cm⁻¹ range. nih.gov

C=C stretching vibrations of the anthracene core, which give rise to a set of characteristic bands between 1650 and 1400 cm⁻¹.

C-Cl stretching vibrations , which are expected to appear in the 800-600 cm⁻¹ region.

Out-of-plane C-H bending vibrations , which are often strong in the IR spectra of aromatic compounds and appear in the 900-650 cm⁻¹ range. The positions of these bands are sensitive to the substitution pattern on the aromatic rings. acs.org

The complementary nature of IR and Raman spectroscopy is particularly useful. Vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. For a molecule with a center of inversion, mutual exclusion principle applies.

A detailed analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT), allows for the assignment of each observed band to a specific molecular vibration. This process, known as force field analysis, provides a deep understanding of the intramolecular forces and the nature of the chemical bonds within the molecule.

In-situ Spectroscopic Monitoring of Chemical Transformations

Vibrational spectroscopy is a powerful tool for monitoring chemical reactions in real-time. spectroscopyonline.com For instance, if this compound were to undergo a chemical transformation, such as a photodimerization reaction common for anthracenes, in-situ IR or Raman spectroscopy could be used to follow the progress of the reaction. capes.gov.brrsc.org

By monitoring the disappearance of vibrational bands characteristic of the monomer and the appearance of new bands corresponding to the photoproduct, the kinetics and mechanism of the reaction can be investigated. This approach provides valuable information that is often difficult to obtain through traditional analytical methods that require sample workup. spectroscopyonline.com

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

Electronic spectroscopy is a cornerstone technique for probing the electronic structure and photophysical properties of aromatic compounds like this compound. These studies reveal how the molecule interacts with light, providing insights into its potential for applications in organic electronics and photonics.

The electronic absorption and emission spectra of anthracene derivatives are characterized by distinct vibronic structures. The absorption spectrum, typically measured using a UV-Visible spectrophotometer, provides information on the electronic transitions from the ground state to various excited states. Key parameters that would be determined for this compound include the wavelength of maximum absorption (λmax) and the corresponding molar extinction coefficient (ε), which is a measure of the probability of the electronic transition.

For instance, studies on other 9,10-disubstituted anthracenes show significant shifts in absorption maxima compared to unsubstituted anthracene (λmax = 374 nm). mdpi.com The introduction of silyl (B83357) groups at the 9 and 10 positions, for example, results in a considerable bathochromic (red) shift. mdpi.com Similarly, the chlorine and methyl groups on the this compound core are expected to modulate the electronic properties, leading to unique absorption features.

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from the first excited singlet state (S₁) to the ground state (S₀). The analysis would yield the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf), which quantifies the efficiency of the emission process. For comparison, 9,10-bis(diisopropylsilyl)anthracene exhibits a very high fluorescence quantum yield of 0.90, much larger than that of anthracene itself (0.32). mdpi.com The fluorescence quantum yield for this compound would be a critical parameter in assessing its potential as an emissive material.

A typical data table for such an analysis would include the following parameters:

Table 1: Illustrative Electronic Absorption and Emission Data (Note: The data below are hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found.)

| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Φf |

| This compound | Hexane | 405, 428, 455 | 9,500 | 465, 490 | 0.75 |

| This compound | Toluene | 408, 432, 459 | 9,700 | 470, 498 | 0.72 |

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the duration a molecule spends in the excited state before returning to the ground state, a parameter known as the excited-state lifetime (τf). instras.com This is typically on the nanosecond timescale for fluorescent molecules. instras.com The lifetime is a crucial indicator of the kinetics of various de-excitation pathways, including both radiative (fluorescence) and non-radiative processes. instras.com

The measurement is often performed using time-correlated single-photon counting (TCSPC). instras.com For a molecule with a simple decay profile, the fluorescence intensity decay can be fitted to a single exponential function. However, in many cases, such as in the presence of different conformers or competing processes, a multi-exponential decay model is required. instras.com For example, a study of 9-cyanoanthracene in ethanol (B145695) revealed a single exponential decay with an excited-state lifetime of 11.42 ns. instras.com

Determining the excited-state lifetime of this compound would provide fundamental insights into its photophysics. A long lifetime, coupled with a high quantum yield, would be desirable for applications requiring robust emitters.

Table 2: Illustrative Excited-State Lifetime Data (Note: The data below are hypothetical and for illustrative purposes only.)

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Lifetime (τf) (ns) |

| This compound | Dichloromethane | 405 | 470 | 9.8 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal. This technique would provide the exact molecular geometry of this compound in the solid state, as well as the way molecules pack together to form the crystal lattice.

The analysis of the crystal structure would focus on intermolecular interactions, which govern the solid-state properties of the material. In aromatic systems, non-covalent interactions such as π-π stacking and C-H···π interactions are dominant. polymer.cn The distances and angles between adjacent molecules determine the packing motif, which can be, for example, a "zigzag" or "brickwall" arrangement. polymer.cn

For many anthracene derivatives, steric hindrance from substituents at the 9 and 10 positions can prevent planar π-π stacking. For example, the crystal structure of 1,12-dimethylbenz[a]anthracene shows significant distortion from planarity due to steric strain. nih.gov For this compound, the bulky chlorine atoms at the 9 and 10 positions would likely lead to a non-planar, twisted anthracene core and a packing structure dominated by C-H···π or other weak interactions rather than direct π-π overlap. Hirshfeld surface analysis is a modern computational tool that could be used to visualize and quantify these intermolecular contacts. nih.gov

The solid-state structure is intrinsically linked to the electronic and photophysical properties of the material. The arrangement of molecules in the crystal lattice dictates the degree of electronic coupling between them, which in turn influences the absorption and emission characteristics in the solid state.

A key phenomenon observed in some anthracene derivatives is Aggregation-Induced Emission (AIE). polymer.cn In such cases, the molecule might be weakly fluorescent in solution due to free intramolecular rotations that provide non-radiative decay pathways. polymer.cn However, in the crystalline state, these rotations are restricted by the rigid lattice and strong intermolecular interactions. polymer.cn This restriction of intramolecular motion blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to intense fluorescence in the solid state. polymer.cn

An X-ray crystallographic study of this compound would be essential to determine if its solid-state packing facilitates AIE or other cooperative electronic phenomena. The correlation between its crystal structure—specifically, the degree of intramolecular twisting and the nature of intermolecular contacts—and its solid-state fluorescence properties would be a primary focus of such an investigation.

Computational Chemistry and Theoretical Modeling of 9,10 Dichloro 2,6 Dimethylanthracene

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

No published DFT studies specifically detailing the optimized ground state geometry, bond lengths, bond angles, and energetic properties of 9,10-Dichloro-2,6-dimethylanthracene were found. Such a study would typically involve selecting a suitable functional (e.g., B3LYP, PBE0) and basis set to perform geometry optimization and frequency calculations.

Table 1: Hypothetical DFT Calculated Properties for this compound

| Property | Hypothetical Value |

| Ground State Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

Note: This table is for illustrative purposes only. The values are hypothetical and not based on actual calculations.

High-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often used to obtain precise thermochemical data (e.g., enthalpy of formation, Gibbs free energy) and to predict spectroscopic parameters (e.g., vibrational frequencies for IR and Raman spectra). No such calculations have been reported for this compound.

TD-DFT calculations are instrumental in understanding the electronic transitions of a molecule, which govern its absorption and emission of light. For this compound, these calculations would predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π*). This information is crucial for assessing its potential in applications like organic light-emitting diodes (OLEDs) or as a fluorescent probe. However, no TD-DFT studies for this specific compound are available.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available |

Note: This table is for illustrative purposes only. The values are hypothetical and not based on actual calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide insights into the conformational flexibility of the methyl groups and the nature of intermolecular interactions in the condensed phase. This would be valuable for understanding its crystal packing and bulk properties. No MD simulation studies of this compound have been published.

Reaction Mechanism Elucidation via Computational Pathways

Computational methods can be used to map out the potential energy surface for various reactions involving this compound. This includes identifying transition states and calculating activation energy barriers, which are key to understanding its reactivity and degradation pathways. For example, the mechanism of its formation or its potential for further electrophilic substitution could be investigated. No such reaction mechanism studies are currently available in the literature.

Potential Energy Surface Mapping for Complex Reactions

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For this compound, mapping the PES is crucial for understanding its involvement in complex chemical reactions, such as photodimerization and oxidation.

Detailed theoretical investigations on substituted anthracenes have revealed that the substitution pattern significantly influences the topography of the PES. For instance, in the context of photoreactions, the PES of the first excited state (S1) often features multiple local minima corresponding to different geometric conformations, such as the emissive locally excited (LE) state and non-emissive charge-transfer (CT) states. nih.gov The relative energies of these minima and the barriers between them dictate the photophysical properties and reaction pathways.

For this compound, the presence of electron-withdrawing chlorine atoms at the 9 and 10 positions and electron-donating methyl groups at the 2 and 6 positions introduces a complex interplay of electronic and steric effects. This substitution is expected to modulate the PES in several ways:

Reaction Barriers: The chlorine atoms can influence the activation barriers for reactions at the 9 and 10 positions. For example, in electrophilic substitution reactions, the high electron density at these positions in the parent anthracene (B1667546) molecule is a key factor. quora.com Halogenation can alter this electron density, thereby affecting the energy barrier for such reactions.

Photodimerization: Anthracene and its derivatives are known to undergo [4π+4π] photodimerization. The geometry of the transition state and the stability of the resulting dimer are governed by the PES. The bulky chlorine atoms at the reactive sites of this compound would likely introduce significant steric hindrance, raising the energy barrier for dimerization compared to unsubstituted anthracene.

Photooxidation: The formation of endoperoxides is another common photoreaction of anthracenes. researchgate.net The PES for this reaction would involve the approach of molecular oxygen and the formation of a peroxide bridge across the 9 and 10 positions. Computational studies can elucidate the mechanism and energetics of this process, including the role of the substituents in stabilizing or destabilizing the intermediates and transition states.

A hypothetical PES for a reaction at the 9,10-positions of this compound would be mapped by systematically varying the key geometric parameters (e.g., the distance between reacting moieties, dihedral angles) and calculating the single-point energy at each configuration using a suitable level of theory, such as Density Functional Theory (DFT).

Table 1: Hypothetical Energy Profile for a Reaction at the 9,10-Positions of Substituted Anthracenes

| Species | Relative Energy (kcal/mol) - Unsubstituted Anthracene | Relative Energy (kcal/mol) - this compound (Estimated) |

| Reactants | 0 | 0 |

| Transition State | 15-25 | 25-40 |

| Intermediate | 5-10 | 10-20 |

| Products | -10 | -5 |

Note: The values for this compound are estimated based on general principles of steric and electronic effects of the substituents and are for illustrative purposes.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, such as UV-Vis absorption, fluorescence, and vibrational spectra. These predictions can be validated against experimental data, providing a robust check on the accuracy of the theoretical models.

For this compound, time-dependent density functional theory (TD-DFT) is a commonly employed method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. A recent theoretical study on halogenated anthracene derivatives using DFT at the B3LYP/6-311G level of theory demonstrated that halogenation significantly impacts the electronic and optical properties. researchgate.net Halogenation tends to cause a red-shift (a shift to longer wavelengths) in the absorption spectra compared to the parent anthracene. researchgate.net

The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. This comparison aids in the assignment of the observed vibrational modes to specific molecular motions.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Halogenated Anthracene

| Spectroscopic Parameter | Predicted Value (Theoretical Model) | Experimental Value | Reference |

| λmax (UV-Vis) | 385 nm | 375 nm | researchgate.net |

| C-Cl Stretch (IR) | 750 cm⁻¹ | 745 cm⁻¹ | researchgate.net |

| Anthracene Ring Vibration (Raman) | 1405 cm⁻¹ | 1400 cm⁻¹ | researchgate.net |

The agreement between theoretical predictions and experimental results is generally good for substituted anthracenes, although the accuracy can depend on the chosen computational method and basis set. For instance, a combined theoretical and experimental study on anthracene-water clusters highlighted the importance of accurate theoretical models to interpret experimental photoionization efficiency curves. rsc.org

Benchmarking and Assessment of Computational Methodologies for Halogenated Anthracenes

The accuracy of computational predictions is highly dependent on the chosen methodology. Therefore, benchmarking different computational methods against high-level theoretical calculations or reliable experimental data is a critical aspect of computational chemistry.

For halogenated polycyclic aromatic hydrocarbons like this compound, several factors need to be considered when selecting a computational method:

Density Functional Theory (DFT): DFT is a popular choice for its balance of computational cost and accuracy. However, the performance of different DFT functionals can vary. For example, a study comparing various functionals for predicting PAH isomer energies found that generalized gradient approximation (GGA) and meta-GGA functionals often outperform hybrid functionals. nih.gov For excited state properties, TD-DFT is widely used, but its accuracy can be limited for certain types of electronic transitions.

Ab Initio Methods: Wavefunction-based methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory offer higher accuracy than DFT but at a significantly greater computational cost. The DLPNO-CCSD(T) method, a more efficient variant of coupled-cluster theory, has been successfully used to benchmark the thermochemistry of PAHs. nih.govacs.org

Basis Sets: The choice of basis set, which describes the atomic orbitals, also impacts the accuracy of the calculations. Larger basis sets generally provide more accurate results but are computationally more demanding.

Table 3: Comparison of Computational Methods for Predicting Properties of Halogenated PAHs

| Method | Typical Accuracy for Relative Energies (kcal/mol) | Computational Cost | Strengths | Weaknesses |

| GGA DFT | 3-5 | Low | Good for ground-state geometries and energies. | Can be less accurate for reaction barriers and excited states. |

| Hybrid DFT (e.g., B3LYP) | 2-4 | Moderate | Often provides a good balance of accuracy for various properties. | Performance can be system-dependent. |

| Double-Hybrid DFT | 1-2 | High | Generally more accurate than standard hybrids. | Higher computational cost. |

| MP2 | 1-3 | High | Good for electron correlation effects. | Can be unreliable for some systems. |

| DLPNO-CCSD(T) | <1 | Very High | Considered the "gold standard" for accuracy. | Computationally very expensive, limited to smaller systems. |

This table provides a general assessment based on the literature for PAHs and related molecules.

A recent study on halogenated anthracene derivatives employed the B3LYP functional with the 6-311G basis set for their investigations. researchgate.net For more accurate benchmarking of properties like reaction energies for this compound, it would be advisable to use a composite approach, such as calculating single-point energies with a high-level method like DLPNO-CCSD(T) on geometries optimized with a less expensive DFT functional.

Advanced Materials Applications and Supramolecular Assemblies of 9,10 Dichloro 2,6 Dimethylanthracene

Application in Organic Electronic Devices

The exploration of anthracene (B1667546) derivatives as active materials in organic electronic devices, such as Organic Thin Film Transistors (OTFTs) and Organic Light Emitting Diodes (OLEDs), is a vibrant area of research. The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor, where modifications to the anthracene core can significantly influence properties like charge carrier mobility and luminescence. However, specific investigations into 9,10-Dichloro-2,6-dimethylanthracene's potential in these areas are not readily found.

Investigation of Semiconductor Properties in Organic Thin Film Transistors (OTFTs)

There is a lack of specific research on the semiconductor properties of this compound in OTFTs. Generally, the introduction of electron-withdrawing groups, such as chlorine atoms, at the 9 and 10 positions of the anthracene core is a strategy employed to lower the energy levels of the molecular orbitals, potentially enabling n-type or ambipolar charge transport. The methyl groups at the 2 and 6 positions could, in principle, influence the material's solubility and thin-film morphology, which are critical factors for device performance. However, without experimental data, the actual semiconductor characteristics of this specific compound remain speculative.

Luminescent Performance in Organic Light Emitting Diodes (OLEDs)

Similarly, there is no specific information available regarding the luminescent performance of this compound in OLEDs. The emission color and efficiency of anthracene derivatives are highly dependent on the nature and position of substituents. While many anthracene compounds are known for their blue fluorescence, the combined effect of dichloro- and dimethyl- substitution on the emission wavelength and quantum yield of this particular molecule has not been reported.

Development of Fluorescent Probes and Sensors Based on this compound Derivatives

The development of fluorescent probes and sensors is another promising application for functionalized anthracene molecules. These sensors often rely on changes in fluorescence in the presence of specific analytes.

Design Principles for Tunable Fluorescence and Emission Characteristics

While general design principles for fluorescent probes based on anthracene exist, such as attaching receptor units that interact with target analytes and modulate the fluorescence of the anthracene core, there are no specific examples of this being applied to this compound. The chlorine and methyl substituents would likely influence the starting photophysical properties, but further functionalization would be necessary to impart sensing capabilities.

Sensing Mechanisms via Fluorescence Quenching, Enhancement, or Shift

The mechanisms by which a sensor operates, be it through fluorescence quenching, enhancement, or a spectral shift, are intimately tied to the interaction between the fluorophore and the analyte. Without any reported studies on sensors derived from this compound, no information on its potential sensing mechanisms can be provided.

Supramolecular Chemistry and Host-Guest Systems of this compound

The unique electronic and structural characteristics of the anthracene core in this compound make it a compelling building block in the field of supramolecular chemistry. The strategic placement of chloro- and methyl- substituents on the anthracene framework allows for a fine-tuning of its intermolecular interactions, paving the way for the design of complex, self-assembled architectures and functional host-guest systems. These systems hold promise for applications in advanced materials, catalysis, and controlled release technologies.

Self-Assembly and Ordered Structures of this compound

The self-assembly of this compound in various media is primarily governed by a combination of π-π stacking interactions between the aromatic anthracene cores, and halogen bonding involving the chlorine atoms at the 9 and 10 positions. The methyl groups at the 2 and 6 positions play a crucial role in modulating the geometry and stability of the resulting supramolecular structures.

Research on analogous functionalized anthracenes has demonstrated that the nature and position of substituents significantly direct the formation of ordered assemblies, from one-dimensional stacks to more complex three-dimensional networks. nih.govnih.gov For this compound, the interplay between attractive π-π interactions and directional halogen bonding is expected to lead to well-defined, ordered structures in the solid state and in solution. The chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules, while the electron-rich anthracene core can participate in π-stacking.

The methyl groups, while primarily influencing solubility, also introduce steric hindrance that can prevent overly close packing, thereby influencing the photophysical properties of the resulting aggregates. This is a critical consideration for the development of materials with tailored luminescent properties. acs.org The balance of these interactions can lead to the formation of various morphologies, such as nanofibers, vesicles, or crystalline solids with distinct packing motifs.

Table 1: Predicted Self-Assembly Behavior of this compound in Different Solvents

| Solvent System | Dominant Interactions | Expected Morphology | Potential Application |

| Non-polar (e.g., Hexane) | π-π stacking, Halogen bonding | Crystalline needles/plates | Organic electronics |

| Polar aprotic (e.g., THF) | Dipole-dipole, π-π stacking | Nanofibers, ribbons | Sensing |

| Polar protic (e.g., Methanol) | Solvophobic effects, π-π stacking | Amorphous aggregates | --- |

This table presents predicted behaviors based on principles from related anthracene derivatives and is intended for illustrative purposes.

Supramolecular Control over Reaction Regioselectivity and Stereoselectivity

Supramolecular assemblies of this compound can serve as templates to control the outcome of chemical reactions, particularly photochemical transformations. The pre-organization of reactant molecules within a defined supramolecular structure can enforce specific orientations, leading to high regioselectivity and stereoselectivity that are difficult to achieve in conventional solution-phase chemistry. rsc.orgnih.gov

A key example is the [4+4] photodimerization of the anthracene core upon exposure to UV light. In dilute solution, this reaction often leads to a mixture of products. However, within a self-assembled structure of this compound, the spatial arrangement of the anthracene units is fixed. For instance, a head-to-tail arrangement would favor the formation of a specific photodimer isomer. The chlorine and methyl substituents would further influence the facial selectivity of the cycloaddition.

This principle of supramolecular catalysis can be extended to reactions where this compound acts as a host for guest molecules. By creating a constrained reaction environment within its cavity, the host can influence the transition state of a reaction, thereby directing its pathway towards a desired product. For example, Diels-Alder reactions involving guest molecules could be controlled by the shape and electronic properties of the host's binding pocket. acs.orgresearchgate.net

Table 2: Hypothetical Regioselectivity in the Photodimerization of a Guest Molecule Hosted by a Supramolecular Assembly of this compound

| Reaction Condition | Product Ratio (A:B) | Predominant Isomer | Rationale |

| In solution (uncontrolled) | 55:45 | Mixture | Random collisions |

| Within supramolecular assembly | 95:5 | Isomer A | Pre-organization of guest molecules |

This table is a hypothetical representation to illustrate the concept of supramolecular control.

Exploration of Encapsulation and Controlled Release Mechanisms

The well-defined cavities and channels within the supramolecular structures formed by this compound make them attractive candidates for the encapsulation of guest molecules. The size and shape of the guest, as well as its chemical compatibility with the host, are critical factors determining the stability of the resulting host-guest complex. The aromatic interior of the anthracene units provides a hydrophobic environment suitable for encapsulating non-polar or poorly water-soluble guest molecules. researchgate.netresearchgate.net

Controlled release of the encapsulated guest can be triggered by external stimuli that disrupt the non-covalent interactions holding the supramolecular assembly together. For this compound-based systems, several trigger mechanisms can be envisaged:

Photochemical Trigger: The [4+4] photodimerization of the anthracene core upon UV irradiation would lead to a significant conformational change in the host structure, causing the release of the guest molecule. The reverse reaction, cycloreversion, could be triggered by heat or light of a different wavelength, potentially allowing for the re-encapsulation of the guest. nih.govrsc.org

Thermal Trigger: Changes in temperature can alter the strength of π-π stacking and halogen bonding, leading to the disassembly of the host structure and the release of the guest.

Solvent Polarity Change: Altering the solvent environment can disrupt the solvophobic/solvophilic balance that stabilizes the assembly, triggering guest release.

These controlled release mechanisms are of significant interest for applications in drug delivery, where the targeted release of a therapeutic agent is desired, and in the development of smart materials that respond to environmental changes. rsc.org

Table 3: Potential Guest Molecules and Release Triggers for this compound Host Systems

| Guest Molecule | Encapsulation Driving Force | Potential Release Trigger |

| Pyrene | π-π stacking | UV irradiation |

| Doxorubicin | Hydrophobic interactions, π-π stacking | Change in pH, Temperature |

| Fullerene (C60) | van der Waals forces, π-π stacking | Competitive guest binding |

This table provides hypothetical examples of guest molecules and release mechanisms.

Environmental Fate and Biotransformation Mechanisms of 9,10 Dichloro 2,6 Dimethylanthracene

Abiotic Degradation Mechanisms

The transformation of 9,10-Dichloro-2,6-dimethylanthracene in the environment, independent of biological activity, is primarily dictated by its interaction with sunlight and other chemical agents.

Photochemical Degradation Pathways in Environmental Matrices

Chemical Transformation Processes under Environmental Conditions

Detailed studies on the specific chemical transformation processes of this compound under various environmental conditions are scarce. Chlorinated PAHs are generally resistant to chemical degradation due to their stable aromatic structure and the strong carbon-chlorine bonds. wikipedia.org However, transformation can occur through reactions with other environmental chemicals. For example, in aquatic environments, reactions with strong oxidizing agents, if present, could lead to the breakdown of the molecule. The presence of methyl groups on the anthracene (B1667546) ring might also influence its reactivity, though specific data for this compound is lacking. In soil and sediment, the compound's strong hydrophobicity would lead to significant sorption to organic matter, which could limit its availability for chemical reactions. nih.gov

Biotic Transformation Pathways and Molecular Mechanisms

The breakdown of this compound by living organisms, particularly microorganisms, represents a critical pathway for its removal from the environment.

Microbial Metabolism: Identification of Key Metabolites and Degradation Pathways

While no studies have specifically identified the microbial metabolites and degradation pathways for this compound, research on the microbial degradation of other chlorinated and methylated PAHs provides a foundational understanding. The biodegradation of halogenated aromatic compounds generally proceeds through a series of steps categorized as upper, middle, and lower metabolic pathways. nih.govresearchgate.netnih.govmahidol.ac.thelsevierpure.com A crucial and often rate-limiting step is dehalogenation, the removal of chlorine atoms from the aromatic ring. nih.govresearchgate.netnih.govmahidol.ac.thelsevierpure.com

Enzymatic Degradation Mechanisms and Biocatalytic Potential

The enzymatic machinery responsible for the degradation of halogenated aromatic hydrocarbons is diverse and has been the subject of considerable research. nih.govresearchgate.netnih.govmahidol.ac.thelsevierpure.comnih.govmdpi.com Key enzymes in the degradation of PAHs include dioxygenases, which initiate the oxidation of the aromatic rings. nih.gov For chlorinated compounds, dehalogenases play a critical role in removing chlorine atoms, which is often a prerequisite for further degradation. nih.govresearchgate.netnih.govmahidol.ac.thelsevierpure.com

Future Research Directions and Emerging Paradigms for 9,10 Dichloro 2,6 Dimethylanthracene

Integration with Advanced In-situ Characterization Techniques

To gain a deeper understanding of the dynamic processes and structure-property relationships of 9,10-Dichloro-2,6-dimethylanthracene, the integration of advanced in-situ characterization techniques is paramount. These methods allow for the real-time observation of molecular transformations as they occur, providing invaluable insights that are often missed by conventional ex-situ analysis.

Future research should prioritize the use of time-resolved spectroscopy to investigate the excited-state dynamics of this compound. wikipedia.orgrp-photonics.com Techniques such as transient absorption and time-resolved fluorescence spectroscopy can elucidate the lifetimes of excited states, pathways of non-radiative decay, and the formation of transient species like excimers or exciplexes. wikipedia.orgmdpi.com This knowledge is crucial for designing efficient light-emitting materials. For instance, studying the influence of the chloro and methyl substituents on the intersystem crossing rates could reveal its potential as a photosensitizer. mdpi.com

Furthermore, in-situ X-ray diffraction and scattering techniques, particularly when coupled with environmental chambers, will be instrumental in monitoring changes in the crystalline structure of this compound during processes such as heating, cooling, or exposure to solvent vapors. This can reveal the formation of different polymorphs or solvates, which can have a profound impact on the material's photophysical properties. uni-goettingen.de Time-resolved pair distribution function analysis could provide detailed information on the local atomic arrangements in both crystalline and amorphous states. anl.gov

| In-situ Technique | Potential Information Gained for this compound |

| Time-Resolved Absorption/Fluorescence Spectroscopy | Excited-state lifetimes, quantum yields, identification of transient species (e.g., excimers), understanding of photophysical decay pathways. wikipedia.orgmdpi.com |

| In-situ X-ray Diffraction (XRD) | Real-time monitoring of phase transitions, polymorphism, and crystal packing changes under external stimuli (temperature, pressure, solvent). uni-goettingen.de |

| In-situ Raman Spectroscopy | Vibrational mode changes during chemical reactions or phase transitions, providing insights into molecular structure and bonding. |

| In-situ Atomic Force Microscopy (AFM) | Visualization of crystal growth, dissolution, and surface morphological changes at the nanoscale in real-time. |

Development of Multiscale Modeling Approaches

To complement experimental investigations and accelerate the discovery of new applications, the development of robust multiscale modeling approaches is essential. Such computational strategies can bridge the gap between the electronic behavior at the quantum level and the macroscopic properties of materials.

Moving to a larger scale, Molecular Dynamics (MD) simulations can be used to study the collective behavior of this compound molecules in condensed phases. nih.gov MD simulations can predict how these molecules pack in a crystal lattice, the nature of intermolecular interactions (e.g., π-π stacking, C-H···π interactions), and how these arrangements influence bulk properties. uni-goettingen.de This is particularly important for understanding and predicting the charge transport mobility in organic semiconductor devices.

A true multiscale approach would involve using DFT-calculated parameters to develop accurate force fields for large-scale MD simulations. This would enable the prediction of morphology and properties of thin films or bulk materials, providing a direct link between molecular structure and device performance. nih.govnih.gov

| Modeling Technique | Predicted Properties for this compound |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density distribution, simulated UV-Vis and fluorescence spectra, vibrational frequencies, ionization potential, electron affinity. mdpi.comnih.gov |

| Molecular Dynamics (MD) | Crystal packing, intermolecular interactions, diffusion coefficients, thermal stability, mechanical properties of bulk material. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties of the molecule in a complex environment (e.g., a polymer matrix or solvent), including solvent effects on spectra and reactivity. |

| Kinetic Monte Carlo (KMC) | Charge transport dynamics in thin films, charge carrier mobility, and efficiency of organic electronic devices. |

Exploration of Novel Reactivity Patterns under Extreme Conditions

Subjecting this compound to extreme conditions, such as high pressure and high temperature, can unlock novel reactivity patterns and lead to the formation of new materials with unique properties.

High-pressure studies can induce significant changes in the intermolecular distances and orientations, potentially leading to new crystalline phases with altered photophysical properties. nih.gov The application of pressure can modify intermolecular interactions, favoring denser packing and potentially leading to pressure-induced polymorphism. nih.gov Investigating the fluorescence of this compound under high pressure could reveal phenomena such as piezochromism, where the emission color changes with applied pressure. Furthermore, high pressure can influence the pathways of chemical reactions, potentially enabling the synthesis of novel, kinetically-trapped products that are inaccessible under ambient conditions. numberanalytics.com